4-Pyrimidinecarboxylicacid, hexahydro-6-(mercaptomethyl)-2-oxo-, (4R,6S)-rel- 4-Pyrimidinecarboxylicacid, hexahydro-6-(mercaptomethyl)-2-oxo-, (4R,6S)-rel-
Brand Name: Vulcanchem
CAS No.: 114132-84-2
VCID: VC0039666
InChI: InChI=1S/C6H10N2O3S/c9-5(10)4-1-3(2-12)7-6(11)8-4/h3-4,12H,1-2H2,(H,9,10)(H2,7,8,11)/t3-,4+/m1/s1
SMILES: C1C(NC(=O)NC1C(=O)O)CS
Molecular Formula: C6H10N2O3S
Molecular Weight: 190.22 g/mol

4-Pyrimidinecarboxylicacid, hexahydro-6-(mercaptomethyl)-2-oxo-, (4R,6S)-rel-

CAS No.: 114132-84-2

Main Products

VCID: VC0039666

Molecular Formula: C6H10N2O3S

Molecular Weight: 190.22 g/mol

4-Pyrimidinecarboxylicacid, hexahydro-6-(mercaptomethyl)-2-oxo-, (4R,6S)-rel- - 114132-84-2

CAS No. 114132-84-2
Product Name 4-Pyrimidinecarboxylicacid, hexahydro-6-(mercaptomethyl)-2-oxo-, (4R,6S)-rel-
Molecular Formula C6H10N2O3S
Molecular Weight 190.22 g/mol
IUPAC Name (4S,6R)-2-oxo-6-(sulfanylmethyl)-1,3-diazinane-4-carboxylic acid
Standard InChI InChI=1S/C6H10N2O3S/c9-5(10)4-1-3(2-12)7-6(11)8-4/h3-4,12H,1-2H2,(H,9,10)(H2,7,8,11)/t3-,4+/m1/s1
Standard InChIKey QBTQEFMFFFMOJH-UHFFFAOYSA-N
Isomeric SMILES C1[C@@H](NC(=O)N[C@@H]1C(=O)O)CS
SMILES C1C(NC(=O)NC1C(=O)O)CS
Canonical SMILES C1C(NC(=O)NC1C(=O)O)CS
Synonyms 4-carboxy-6-(mercaptomethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one
4-carboxy-6-(mercaptomethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one, trans-(+-)-isomer
4-DMMTPO
PubChem Compound 130737
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator